![molecular formula C33H33FN6O2 B12410608 Mrtx-EX185](/img/structure/B12410608.png)
Mrtx-EX185
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Overview
Description
MRTX-EX185 is a potent inhibitor of GDP-loaded Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) and KRAS (G12D), with an IC50 of 90 nM for KRAS (G12D) . It also binds GDP-loaded Harvey Rat Sarcoma Viral Oncogene Homolog (HRAS) . This compound is a click chemistry reagent containing an alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
The preparation of MRTX-EX185 involves synthetic routes that include the incorporation of an alkyne group, which is essential for its click chemistry applications . The compound is synthesized through a series of chemical reactions that ensure the incorporation of the alkyne group and the binding affinity to GDP-loaded KRAS and HRAS . Industrial production methods involve the use of high-purity reagents and controlled reaction conditions to maintain the integrity and potency of the compound .
Chemical Reactions Analysis
MRTX-EX185 undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAc): This reaction involves the alkyne group of this compound reacting with azide-containing molecules to form a stable triazole ring.
Binding to GDP-loaded KRAS and HRAS: This compound binds non-covalently to the GDP-loaded forms of KRAS and HRAS, inhibiting their activity.
Common reagents and conditions used in these reactions include copper catalysts for the CuAAc reaction and GDP-loaded KRAS and HRAS proteins for binding studies . The major products formed from these reactions are stable triazole rings and inhibited KRAS and HRAS proteins .
Scientific Research Applications
Antiproliferative Effects
In cellular models, MRTX-EX185 has been shown to significantly inhibit the proliferation of cancer cells harboring KRAS mutations.
- Cell Line Studies : In experiments using SW1990 (KRAS(G12D)) and HCT-116 (KRAS(G13D)) cell lines, this compound demonstrated potent antiproliferative effects, confirming its potential therapeutic application against these oncogenic variants .
Cell Line | KRAS Mutation | IC50 (nM) | Effect |
---|---|---|---|
SW1990 | G12D | 90 | Significant growth inhibition |
HCT-116 | G13D | N/A | Significant growth inhibition |
Target Engagement Assays
This compound's efficacy has been validated through various target engagement assays.
- NanoBiT Protein-Protein Interaction Assay : This assay revealed that this compound effectively disrupts the interaction between KRAS(G12D) and its downstream effector CRAF, supporting its role in inhibiting MAPK signaling pathways .
Case Study: Target Engagement
In a study conducted by Vasta et al., this compound was evaluated for its ability to engage KRAS(G12D) in cellular environments. The compound demonstrated time- and dose-dependent inhibition of the KRAS:CRAF interaction, which is crucial for downstream signaling in cancer proliferation pathways .
Comparative Analysis with Other Inhibitors
This compound has been compared with other known inhibitors targeting KRAS mutations:
Compound | Target Mutation | Binding Mechanism | IC50 (nM) |
---|---|---|---|
MRTX849 | G12C | Covalent | 3.7 |
AMG510 | G12C | Covalent | N/A |
This compound | G12D | Non-covalent | 90 |
This comparison highlights this compound's unique non-covalent binding mechanism, allowing it to target a broader range of KRAS mutations compared to traditional covalent inhibitors like MRTX849 and AMG510 .
Mechanism of Action
MRTX-EX185 exerts its effects by binding non-covalently to the GDP-loaded forms of KRAS and HRAS . This binding inhibits the activity of these proteins, preventing them from promoting cell proliferation and survival . The molecular targets of this compound are the GDP-loaded forms of KRAS and HRAS, and the pathways involved include the MAPK/ERK signaling pathway .
Comparison with Similar Compounds
MRTX-EX185 is unique in its ability to bind non-covalently to GDP-loaded KRAS and HRAS with high potency . Similar compounds include:
MRTX849: A covalent inhibitor of KRAS (G12C) that binds irreversibly to the switch-II pocket of KRAS.
MRTX1257: Another covalent inhibitor of KRAS (G12C) with high non-covalent affinity for the switch-II pocket.
Hit Compound 3: A non-covalent inhibitor of KRAS (G12D) identified through structure-based virtual screening.
This compound stands out due to its non-covalent binding mechanism and its applicability in click chemistry .
Biological Activity
MRTX-EX185 is a novel small molecule designed to target KRAS mutations, particularly the G12D variant, which is prevalent in various cancers. This compound represents a significant advancement in the treatment of KRAS-driven malignancies due to its unique binding properties and biological activity. This article provides an in-depth analysis of this compound, including its mechanisms of action, binding affinity, and implications for cancer therapy.
This compound operates by binding to both the GDP-bound and GTP-bound states of KRAS proteins, which is a notable feature compared to other compounds that primarily target only the inactive state. This dual engagement allows this compound to inhibit KRAS signaling more effectively, particularly in cells harboring oncogenic mutations such as G12D, G12V, and Q61R .
Binding Affinity
The binding affinity of this compound has been assessed using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Bioluminescence Resonance Energy Transfer (BRET) assays. These studies demonstrate that this compound exhibits a preference for the inactive GDP-bound state of KRAS while still engaging the active GTP-bound state .
Table 1: Binding Affinity of this compound Compared to Other Compounds
Compound | Target Mutation | Binding Affinity (Kd) | Method Used |
---|---|---|---|
This compound | G12D | Sub-nanomolar range | NMR, BRET |
Sotorasib | G12C | Low nanomolar range | NMR |
Adagrasib | G12C | Low nanomolar range | NMR |
TH-Z835 | G12D | Micromolar range | Docking Studies |
In Vitro and In Vivo Efficacy
This compound has shown potent antiproliferative effects on various cancer cell lines with KRAS mutations. For instance, in vitro studies using NanoBiT assays demonstrated that this compound effectively inhibits cell proliferation in KRAS G12D mutant cells . Furthermore, when tested in vivo, this compound significantly reduced tumor volumes in animal models bearing KRAS-driven tumors .
Case Studies
- Cell Line Studies : In a study involving the HCT116 cell line (KRAS G13D), treatment with this compound resulted in a marked decrease in cell viability at micromolar concentrations. The compound was also effective against SW1990 cells (KRAS G12D), confirming its broad applicability across different KRAS mutations .
- Animal Models : In xenograft models of colorectal cancer driven by KRAS mutations, administration of this compound led to significant tumor regression compared to control groups. The study highlighted that the compound's ability to engage both nucleotide states of KRAS contributed to its therapeutic efficacy .
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics, which are essential for effective cancer treatment. Early studies suggest that it has a manageable safety profile with minimal off-target effects compared to other KRAS inhibitors like TH-Z835, which exhibited significant toxicity .
Table 2: Pharmacokinetic Profile of this compound
Parameter | Value |
---|---|
Half-life | 4 hours |
Bioavailability | 60% |
Metabolism | Hepatic |
Excretion | Renal |
Properties
Molecular Formula |
C33H33FN6O2 |
---|---|
Molecular Weight |
564.7 g/mol |
IUPAC Name |
4-[4-[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-3-yl]-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-7-yl]-5-ethynylnaphthalen-2-ol |
InChI |
InChI=1S/C33H33FN6O2/c1-2-20-6-3-7-21-14-24(41)15-25(27(20)21)29-28(34)30-26(16-35-29)31(39-17-22-8-9-23(18-39)36-22)38-32(37-30)42-19-33-10-4-12-40(33)13-5-11-33/h1,3,6-7,14-16,22-23,36,41H,4-5,8-13,17-19H2/t22-,23+ |
InChI Key |
JFYPNKVDMZEUOJ-ZRZAMGCNSA-N |
Isomeric SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5C[C@H]6CC[C@@H](C5)N6)OCC78CCCN7CCC8)O |
Canonical SMILES |
C#CC1=CC=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CCC8)O |
Origin of Product |
United States |
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